2,3',4',5',6-Pentachlorobiphényle

Vue d'ensemble

Description

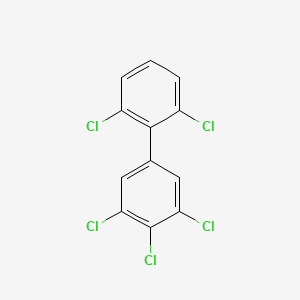

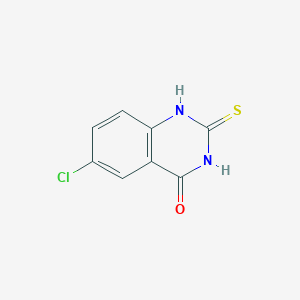

2,3',4',5',6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, part of a group of synthetic organic chemicals that contain 1 to 10 chlorine atoms attached to biphenyl. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties but were banned in the 1970s due to their environmental persistence and harmful health effects.

Applications De Recherche Scientifique

2,3',4',5',6-Pentachlorobiphenyl has been extensively studied in scientific research due to its persistence and potential health effects. Its applications include:

Chemistry: Used as a model compound in studying the environmental fate and transport of PCBs.

Biology: Investigated for its toxicological effects on various organisms, including its role as an endocrine disruptor.

Medicine: Studied for its potential carcinogenic and mutagenic properties.

Industry: Used in the development of remediation technologies to remove PCBs from contaminated sites.

Mécanisme D'action

Target of Action

2,3’,4’,5’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The activation of the AhR by 2,3’,4’,5’,6-Pentachlorobiphenyl affects various biochemical pathways. One significant pathway is the disruption of circadian rhythm and fatty acid metabolism . The compound’s interaction with the AhR can lead to alterations in these pathways, causing downstream effects that can impact the overall health of an organism .

Pharmacokinetics

The pharmacokinetics of 2,3’,4’,5’,6-Pentachlorobiphenyl, like other PCBs, involves absorption, distribution, metabolism, and excretion (ADME). PCBs are known for their lipophilic properties , which allow them to accumulate in fatty tissues . They are also resistant to metabolism, leading to their persistence in the body and environment .

Result of Action

The molecular and cellular effects of 2,3’,4’,5’,6-Pentachlorobiphenyl’s action are significant. One notable effect is the induction of mitochondria-dependent apoptosis in certain cell types . This means the compound can trigger programmed cell death, a process that is crucial for maintaining cellular homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3’,4’,5’,6-Pentachlorobiphenyl. As a persistent organic pollutant, this compound is resistant to environmental degradation and can bioaccumulate in animal tissue . This means that its presence and effects can persist in the environment long after its release, posing potential risks to ecological health .

Analyse Biochimique

Biochemical Properties

2,3’,4’,5’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites that may cause cellular damage . Additionally, 2,3’,4’,5’,6-Pentachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various gene expression pathways .

Cellular Effects

2,3’,4’,5’,6-Pentachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the upregulation of antioxidant genes such as Cu/Zn-SOD, Mn-SOD, and GPx, which are involved in the cellular response to oxidative stress . Additionally, 2,3’,4’,5’,6-Pentachlorobiphenyl can disrupt mitochondrial function, leading to increased apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of 2,3’,4’,5’,6-Pentachlorobiphenyl involves its binding interactions with various biomolecules. This compound can inhibit the activity of the sodium/iodide symporter (NIS), which is crucial for thyroid hormone synthesis . It also activates the Akt/FoxO3a signaling pathway, leading to changes in gene expression and cellular function . Furthermore, 2,3’,4’,5’,6-Pentachlorobiphenyl can induce autophagy in thyroid cells through the DAPK2/PKD/VPS34 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4’,5’,6-Pentachlorobiphenyl can change over time. This compound is known to be stable and resistant to degradation, which contributes to its persistence in the environment . Long-term exposure to 2,3’,4’,5’,6-Pentachlorobiphenyl can lead to chronic health effects, including endocrine disruption and carcinogenesis . In vitro studies have shown that the compound can cause sustained oxidative stress and mitochondrial dysfunction over extended periods .

Dosage Effects in Animal Models

The effects of 2,3’,4’,5’,6-Pentachlorobiphenyl vary with different dosages in animal models. Low doses of this compound can induce subtle changes in gene expression and cellular function, while higher doses can lead to more severe toxic effects . For example, high doses of 2,3’,4’,5’,6-Pentachlorobiphenyl have been shown to cause significant thyroid dysfunction and reproductive toxicity in animal studies . Additionally, chronic exposure to high doses can result in liver damage and increased risk of cancer .

Metabolic Pathways

2,3’,4’,5’,6-Pentachlorobiphenyl is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes can metabolize the compound into hydroxylated metabolites, which may have different toxicological properties . The metabolism of 2,3’,4’,5’,6-Pentachlorobiphenyl can also affect the levels of other metabolites, such as oxylipins, which are involved in inflammation and cell signaling .

Transport and Distribution

Within cells and tissues, 2,3’,4’,5’,6-Pentachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins. This compound is highly lipophilic, allowing it to cross cell membranes and accumulate in fatty tissues . It can also bind to serum proteins, facilitating its distribution throughout the body . The transport and distribution of 2,3’,4’,5’,6-Pentachlorobiphenyl can influence its localization and accumulation in specific tissues, such as the liver and brain .

Subcellular Localization

The subcellular localization of 2,3’,4’,5’,6-Pentachlorobiphenyl can affect its activity and function. This compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . It can also be found in the endoplasmic reticulum, where it can interfere with protein folding and secretion . The subcellular localization of 2,3’,4’,5’,6-Pentachlorobiphenyl is influenced by various targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3',4',5',6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride (FeCl3), and at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: Industrial production of PCBs, including 2,3',4',5',6-Pentachlorobiphenyl, involves large-scale chlorination processes. These processes are conducted in reactors designed to handle high temperatures and pressures, ensuring the efficient substitution of chlorine atoms onto the biphenyl structure.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3',4',5',6-Pentachlorobiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Halogenation reactions are performed using chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3.

Major Products Formed:

Oxidation: Formation of biphenylquinones or other oxidized derivatives.

Reduction: Production of partially or fully dechlorinated biphenyls.

Substitution: Generation of other polychlorinated biphenyls with different chlorine substitution patterns.

Comparaison Avec Des Composés Similaires

2,3',4',5',6-Pentachlorobiphenyl is one of the 209 PCB congeners. Similar compounds include:

2,2',3,3',4,4'-Hexachlorobiphenyl

2,2',3,4,4',5'-Hexachlorobiphenyl

2,2',3,4,5,5'-Hexachlorobiphenyl

These compounds share structural similarities but differ in the number and position of chlorine atoms, leading to variations in their physical, chemical, and toxicological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Propriétés

IUPAC Name |

1,2,3-trichloro-5-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)11(7)6-4-9(15)12(17)10(16)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZUWHGJMMZVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074228 | |

| Record name | 2,3',4',5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-39-2 | |

| Record name | 2′,3,4,5,6′-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',5',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F82B2K092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)

![2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1595827.png)